1,6-Naphthyridine-5,7-diol 1,6-Naphthyridine-5,7-diol
Brand Name: Vulcanchem
CAS No.: 1201785-07-0
VCID: VC0176763
InChI: InChI=1S/C8H6N2O2/c11-7-4-6-5(8(12)10-7)2-1-3-9-6/h1-4,9H,(H,10,11,12)
SMILES: C1=CNC2=CC(=O)NC(=O)C2=C1
Molecular Formula: C8H6N2O2
Molecular Weight: 162.148

1,6-Naphthyridine-5,7-diol

CAS No.: 1201785-07-0

Cat. No.: VC0176763

Molecular Formula: C8H6N2O2

Molecular Weight: 162.148

* For research use only. Not for human or veterinary use.

1,6-Naphthyridine-5,7-diol - 1201785-07-0

Specification

CAS No. 1201785-07-0
Molecular Formula C8H6N2O2
Molecular Weight 162.148
IUPAC Name 1H-1,6-naphthyridine-5,7-dione
Standard InChI InChI=1S/C8H6N2O2/c11-7-4-6-5(8(12)10-7)2-1-3-9-6/h1-4,9H,(H,10,11,12)
Standard InChI Key LQTUBSXZGZFBIK-UHFFFAOYSA-N
SMILES C1=CNC2=CC(=O)NC(=O)C2=C1

Introduction

Chemical Structure and Properties

Structural Characteristics

1,6-Naphthyridine-5,7-diol (CAS: 1201785-07-0) is a nitrogen-containing heterocyclic compound with a molecular formula of C₈H₆N₂O₂ and a molecular weight of 162.15 g/mol . The compound belongs to the naphthyridine family, which encompasses six isomeric bicyclic systems containing two pyridine rings . Specifically, 1,6-naphthyridines feature nitrogen atoms at positions 1 and 6 of the bicyclic system .

The structure of 1,6-naphthyridine-5,7-diol can be described as having hydroxyl groups at positions 5 and 7 of the naphthyridine core, which can also exist in tautomeric forms including 7-hydroxy-1,6-naphthyridin-5(6H)-one and 1H-1,6-naphthyridine-5,7-dione .

Physical Properties

1,6-Naphthyridine-5,7-diol appears as a white solid with hygroscopic properties, making it soluble in water and various organic solvents including ethanol and chloroform. Its hygroscopic nature necessitates careful handling and storage to prevent moisture absorption.

Chemical Identity Table

PropertyValueReference
Chemical Name1,6-Naphthyridine-5,7-diol
CAS Number1201785-07-0
Molecular FormulaC₈H₆N₂O₂
Molecular Weight162.15 g/mol
IUPAC Name5-hydroxy-6H-1,6-naphthyridin-7-one
Synonyms1H-1,6-naphthyridine-5,7-dione; 7-hydroxy-1,6-Naphthyridin-5(6H)-one
SMILESOC1=C2C=CC=NC2=CC(O)=N1
InChIInChI=1S/C8H6N2O2/c11-7-4-6-5(8(12)10-7)2-1-3-9-6/h1-4H,(H2,10,11,12)

Synthetic Approaches

General Synthetic Methods

The synthesis of naphthyridines, including 1,6-naphthyridine derivatives, generally follows two primary approaches as outlined in literature: (a) construction from a preformed pyridine, and (b) construction from a preformed pyridone . These methods offer versatility in introducing specific substituents at different positions of the naphthyridine scaffold.

Solvent-Free Synthesis

An environmentally friendly approach for synthesizing 1,6-naphthyridine-5,7-diol involves solvent-free and catalyst-free reactions using ketones, malononitrile, and amines. This method entails grinding the reactants in a mortar at room temperature for approximately 5-7 minutes, resulting in high yields of 1,2-dihydro-1,6-naphthyridine derivatives, which can be further converted to 1,6-naphthyridine-5,7-diol.

Cyclization Approaches

Cyclization reactions represent another significant synthetic pathway for naphthyridines. For example, the condensation of appropriately substituted pyridines with diethyl oxalate, followed by the reduction of nitro and carbonyl functions, can lead to naphthyridine core structures . While these methods are primarily described for 1,5-naphthyridines, similar principles can be applied to the synthesis of 1,6-naphthyridine derivatives with appropriate modifications to the starting materials .

Biological Activities

Antimicrobial Properties

1,6-Naphthyridine-5,7-diol exhibits antimicrobial properties that make it a candidate for development as an antimicrobial agent . This activity is consistent with the broader naphthyridine family, where several members have demonstrated significant antibacterial effects. For instance, brominated naphthyridine derivatives have shown selective activity against Bacillus subtilis resistant strains, with inhibitory effects against DNA gyrase (IC₅₀ range 1.7–13.2 µg/mL) .

Anti-inflammatory Activity

Some naturally derived 1,6-naphthyridines have demonstrated anti-inflammatory properties. For example, sophalode K, a 1,6-naphthyridine derivative, significantly decreases the secretion of enzymes playing crucial roles in inflammation development, including inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2) . This suggests potential anti-inflammatory applications for structurally related compounds like 1,6-naphthyridine-5,7-diol.

Applications in Research and Drug Development

Coordination Chemistry

1,6-Naphthyridine-5,7-diol serves as a valuable ligand in coordination chemistry for metal ion complexation. The heterocyclic nitrogen-donor characteristics of naphthyridines facilitate the formation of complexes with various metals, which can have significant applications in catalysis and materials science. The hydroxyl groups at positions 5 and 7 provide additional coordination sites, enhancing its utility in metal complex formation.

Drug Discovery

Current Research Trends

Medicinal Chemistry

Current research on 1,6-naphthyridine-5,7-diol and related compounds focuses on their potential as scaffolds for drug development . The extensive literature on naphthyridines highlights their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . Researchers are exploring structural modifications to enhance these activities and develop more potent and selective compounds.

Green Chemistry Approaches

The development of environmentally friendly synthetic methods for 1,6-naphthyridine-5,7-diol represents another significant research trend. Solvent-free and catalyst-free approaches align with green chemistry principles and offer more sustainable alternatives to traditional synthetic methods.

Biological Activity Exploration

Ongoing research continues to uncover new biological activities of naphthyridines. For instance, some 1,6-naphthyridine derivatives have shown potential as inhibitors of bone resorption, with implications for treating osteoporosis and hormone therapy-induced bone loss . This expanding knowledge base provides valuable directions for future research on 1,6-naphthyridine-5,7-diol.

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